MFCD18314368
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Overview
Description
2’-Chloro-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile . It is a research chemical with the molecular formula C₁₃H₈ClNO₂ and a molecular weight of 245.66 g/mol . This compound is primarily used in pharmaceutical testing and research.
Preparation Methods
The preparation of 2’-Chloro-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile involves several synthetic routes. One common method includes the reaction of appropriate biphenyl derivatives under specific conditions to introduce the chloro and hydroxy groups at the desired positions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2’-Chloro-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Chloro-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a reference standard in various chemical analyses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development and testing of new pharmaceutical compounds and formulations.
Mechanism of Action
The mechanism of action of 2’-Chloro-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2’-Chloro-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile can be compared with other similar compounds based on its structure and properties. Similar compounds include other biphenyl derivatives with different substituents. The uniqueness of 2’-Chloro-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile lies in its specific combination of chloro and hydroxy groups, which confer distinct chemical and biological properties .
Similar Compounds
- 2’-Chloro-4,4’-dihydroxy [1,1’-biphenyl]-3-carbonitrile
- 2’-Bromo-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile
- 2’-Chloro-5,5’-dimethoxy [1,1’-biphenyl]-3-carbonitrile
Properties
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-13-2-1-10(16)6-12(13)9-3-8(7-15)4-11(17)5-9/h1-6,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDXOMFPGCSNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)C#N)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684823 |
Source
|
Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-32-4 |
Source
|
Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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